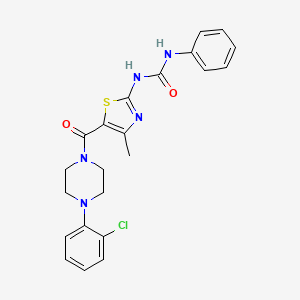

1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a suitable diamine . The thiazol ring could be formed through a condensation reaction involving a thiol and a suitable carbonyl compound .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring would provide a basic center, the thiazol ring would provide a site of aromaticity, and the carbonyl group would provide a site of polarity .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The piperazine ring could undergo reactions typical of secondary amines, such as acylation or alkylation . The carbonyl group could undergo reactions such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperazine ring could make it a base, and the presence of the carbonyl group could make it a polar molecule .Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Activities

Compounds related to 1-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea have demonstrated promising antiviral and antimicrobial activities. For example, urea and thiourea derivatives of piperazine, when doped with Febuxostat, showed significant antiviral activity against Tobacco mosaic virus (TMV) and potent antimicrobial effects. Specifically, derivatives with 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea exhibited noteworthy antiviral and antimicrobial properties (Reddy et al., 2013).

Antitumor Activities

A series of 1,2,4-triazine derivatives bearing the piperazine amide moiety have been synthesized and shown to have potential anticancer activities, particularly against breast cancer cells. Compounds with specific chlorophenyl substitutions demonstrated promising antiproliferative effects, comparing favorably with cisplatin, a known effective anticancer drug (Yurttaş et al., 2014).

Synthesis and Chemical Properties

The synthesis of piperazine-based compounds, including those with chlorophenyl and phenyl substitutions, has been explored for their potential biological activities. These compounds have been evaluated for their antimicrobial properties, and some showed moderate activity at specific concentrations. The structural elucidation of these compounds relies on a variety of spectral data and chemical analysis (Guna et al., 2009).

Antihypertensive Agents

Piperazine derivatives have also been investigated for their potential as antihypertensive agents. Specifically, compounds within this class have shown activity in spontaneously hypertensive rats (SHR), suggesting a mechanism of action related to ganglionic blocking (Meyer et al., 1989).

Allosteric Enhancers of A1 Adenosine Receptor

Further research into 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes has indicated their potential as allosteric enhancers of the A1 adenosine receptor. The specific substituents on the phenyl ring attached to the piperazine nucleus significantly influence the allosteric enhancer activity, highlighting the importance of chemical modifications for biological function (Romagnoli et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O2S/c1-15-19(31-22(24-15)26-21(30)25-16-7-3-2-4-8-16)20(29)28-13-11-27(12-14-28)18-10-6-5-9-17(18)23/h2-10H,11-14H2,1H3,(H2,24,25,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQWWENZIUYGMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2798212.png)

![2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-(2-oxothiolan-3-yl)propanamide](/img/structure/B2798216.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2798220.png)

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2798223.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B2798224.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2798225.png)